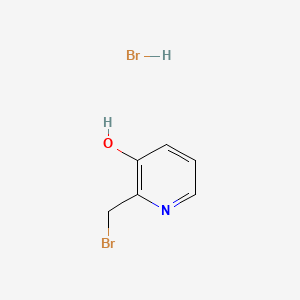

2-Bromomethyl-3-hydroxypyridine hydrobromide

Beschreibung

BenchChem offers high-quality 2-Bromomethyl-3-hydroxypyridine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromomethyl-3-hydroxypyridine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(bromomethyl)pyridin-3-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO.BrH/c7-4-5-6(9)2-1-3-8-5;/h1-3,9H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZLFBCEZYSGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385169 | |

| Record name | 2-BROMOMETHYL-3-HYDROXYPYRIDINE HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87440-88-8 | |

| Record name | 2-BROMOMETHYL-3-HYDROXYPYRIDINE HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 2-Bromomethyl-3-hydroxypyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed synthetic pathway for the preparation of 2-bromomethyl-3-hydroxypyridine hydrobromide, a key intermediate in pharmaceutical research and development. The synthesis is presented as a multi-step process, beginning with a commercially available precursor and proceeding through key transformations to yield the target compound. Each step is accompanied by a detailed experimental protocol, an explanation of the underlying chemical principles, and a discussion of the critical process parameters.

Strategic Overview of the Synthesis

The synthesis of 2-bromomethyl-3-hydroxypyridine hydrobromide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The chosen pathway begins with the conversion of 2-methyl-3-aminopyridine to 2-methyl-3-hydroxypyridine, followed by a selective radical bromination of the methyl group, and concludes with the formation of the hydrobromide salt.

Visualizing the Synthesis Pathway

Caption: A flowchart illustrating the three-step synthesis of 2-bromomethyl-3-hydroxypyridine hydrobromide.

Step 1: Diazotization of 2-Methyl-3-aminopyridine to 2-Methyl-3-hydroxypyridine

The initial step in this synthesis is the conversion of the amino group in 2-methyl-3-aminopyridine to a hydroxyl group. This is achieved through a diazotization reaction, a cornerstone of aromatic chemistry. The 3-aminopyridine is treated with nitrous acid, which is generated in situ from sodium nitrite and a strong acid, typically sulfuric or hydrochloric acid, at low temperatures to form a diazonium salt intermediate. While diazonium salts derived from 2-aminopyridines are known to be unstable, those from 3-aminopyridines exhibit greater stability, allowing for their subsequent conversion.[1][2] The diazonium salt is then hydrolyzed by heating the aqueous solution to yield the desired 2-methyl-3-hydroxypyridine.

Experimental Protocol for Step 1

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-3-aminopyridine in a dilute solution of sulfuric acid at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Slowly and carefully heat the reaction mixture to 80-90 °C. Nitrogen gas will evolve as the diazonium salt is hydrolyzed.

-

Maintain this temperature until the gas evolution ceases.

-

Cool the reaction mixture to room temperature and neutralize it with a suitable base, such as sodium carbonate, to a pH of 7-8.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methyl-3-hydroxypyridine.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Radical Bromination of 2-Methyl-3-hydroxypyridine

The second step involves the selective bromination of the methyl group at the 2-position of the pyridine ring. This is a benzylic-type bromination and is best achieved using N-bromosuccinimide (NBS) as the brominating agent.[3][4] This reaction proceeds via a free radical mechanism and is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by exposure to UV light.[5][6] The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution over electrophilic aromatic substitution on the pyridine ring.[7][8]

Experimental Protocol for Step 2

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-hydroxypyridine in a dry, non-polar solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as AIBN, to the solution.

-

Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-bromomethyl-3-hydroxypyridine.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Formation of 2-Bromomethyl-3-hydroxypyridine Hydrobromide

The final step is the formation of the hydrobromide salt of the synthesized 2-bromomethyl-3-hydroxypyridine. This is a straightforward acid-base reaction where the basic nitrogen atom of the pyridine ring is protonated by hydrobromic acid. The formation of the salt often aids in purification and improves the stability and handling of the compound.

Experimental Protocol for Step 3

-

Dissolve the purified 2-bromomethyl-3-hydroxypyridine in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrobromic acid (e.g., 48% aqueous solution) dropwise with stirring.

-

The hydrobromide salt will precipitate out of the solution.

-

Stir the mixture for a short period to ensure complete salt formation.

-

Collect the precipitate by filtration and wash it with a small amount of cold solvent.

-

Dry the resulting solid under vacuum to obtain the final product, 2-bromomethyl-3-hydroxypyridine hydrobromide.

Summary of Reaction Parameters

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Expected Yield |

| 1 | 2-Methyl-3-aminopyridine | NaNO₂, H₂SO₄ | Water | 0-5 then 80-90 | 2-4 hours | 60-70% |

| 2 | 2-Methyl-3-hydroxypyridine | NBS, AIBN | CCl₄ | Reflux | 4-6 hours | 70-80% |

| 3 | 2-Bromomethyl-3-hydroxypyridine | HBr (aq) | Diethyl ether | Room Temperature | < 1 hour | >95% |

Conclusion

The synthesis of 2-bromomethyl-3-hydroxypyridine hydrobromide presented in this guide is a robust and reproducible pathway that can be implemented in a standard laboratory setting. By carefully controlling the reaction parameters at each step, researchers and drug development professionals can efficiently produce this valuable intermediate for their ongoing research endeavors. The provided protocols offer a solid foundation for the synthesis, with the understanding that optimization may be necessary depending on the scale and specific laboratory conditions.

References

- Bromination of pyridine derivatives. (n.d.). Google Patents.

-

Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

- Pfister, K., III, & Harris, E. (n.d.). Process for preparing 2-methyl-3-hydroxypyridines. Google Patents.

-

Synthesis and crystal structure of a new pyridinium bromide salt. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

NBS: Radical Bromination. (2021, May 24). YouTube. Retrieved from [Link]

-

Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved from [Link]

- Diazonium salts which are intermediates for 3-substituted pyridines. (n.d.). Google Patents.

-

Reductive Transformation of Pyridinium Salts to Functionalised Molecules. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

-

Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. (2024, June 16). Journal of the American Chemical Society. Retrieved from [Link]

-

N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (n.d.). ResearchGate. Retrieved from [Link]

- Process for the production of 2-amino-3-hydroxypyridine derivatives. (n.d.). Google Patents.

-

Formation of pyridinium salts with EWG. (2024, August 27). Reddit. Retrieved from [Link]

-

Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

-

Preparation and Identification of Some New Pyridinium Salts. (2025, March 30). Al-Nahrain Journal of Science. Retrieved from [Link]

-

Flow Hydrodediazoniation of Aromatic Heterocycles. (n.d.). MDPI. Retrieved from [Link]

- Process for the preparation of substituted pyridines. (n.d.). Google Patents.

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Benzylic C-H functionalization of methyl pyridines 4 with... (n.d.). ResearchGate. Retrieved from [Link]

-

Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

-

2-amino-3-hydroxypyridine and its preparation method and purification method. (n.d.). Eureka. Retrieved from [Link]

-

Deaminative chlorination of aminoheterocycles. (2021, December 16). National Institutes of Health (NIH). Retrieved from [Link]

-

4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Pyridinium salts: from synthesis to reactivity and applications. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. (2023, July 5). ACS Omega. Retrieved from [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]

-

Support information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

14.4: Diazotization of Amines. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]

- 2. Flow Hydrodediazoniation of Aromatic Heterocycles [mdpi.com]

- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

2-Bromomethyl-3-hydroxypyridine hydrobromide chemical properties

An In-Depth Technical Guide to 2-Bromomethyl-3-hydroxypyridine hydrobromide: Properties, Synthesis, and Applications

Abstract

2-Bromomethyl-3-hydroxypyridine hydrobromide is a pivotal heterocyclic building block in the fields of medicinal chemistry and synthetic organic chemistry. Its unique bifunctional architecture, featuring a highly reactive bromomethyl group and a nucleophilic hydroxyl moiety on a pyridine scaffold, makes it an exceptionally versatile reagent for constructing complex molecular frameworks. This guide provides a comprehensive technical overview of its chemical properties, reactivity, established synthetic routes, and key applications, with a focus on its role in drug discovery and development. We will delve into the mechanistic considerations that govern its reactivity, present detailed protocols for its use and handling, and summarize its physicochemical and safety profiles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique attributes for the synthesis of novel bioactive agents.

Core Chemical and Physical Properties

Chemical Structure and Identification

2-Bromomethyl-3-hydroxypyridine hydrobromide (CAS No: 87440-88-8) is the hydrobromide salt of 2-(bromomethyl)pyridin-3-ol.[1] The salt form enhances its stability and water solubility, making it more convenient for storage and use in various reaction media. The core structure consists of a pyridine ring substituted at the 2-position with a bromomethyl group and at the 3-position with a hydroxyl group.

Caption: Chemical structure of 2-Bromomethyl-3-hydroxypyridine hydrobromide.

Physicochemical Data Summary

The fundamental properties of this compound are critical for its application in synthetic protocols. The data below has been compiled from various chemical and safety data sources.

| Property | Value | Source(s) |

| CAS Number | 87440-88-8 | [1] |

| Molecular Formula | C₆H₇Br₂NO | [1] |

| Molecular Weight | 268.93 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 191-193 °C | [1] |

| Solubility | Soluble in water | [2] |

Reactivity and Mechanistic Considerations

The synthetic utility of 2-Bromomethyl-3-hydroxypyridine hydrobromide stems from its distinct reactive sites. The interplay between the electrophilic bromomethyl group, the nucleophilic hydroxyl group, and the pyridine ring nitrogen dictates its chemical behavior.

Caption: Functional group reactivity map.

The Bromomethyl Group: A Potent Electrophile

The primary reactive center is the methylene carbon attached to the bromine atom. Bromine is an excellent leaving group, making this site highly susceptible to nucleophilic substitution (S_N2) reactions. The electron-withdrawing nature of the adjacent pyridine ring further activates this position, enhancing its electrophilicity. This allows for the efficient alkylation of a wide range of nucleophiles, including amines, thiols, phenols, and carbanions, thereby introducing the (3-hydroxypyridin-2-yl)methyl scaffold into a target molecule.

-

Expert Insight: The choice of a base is critical in reactions involving this group. A non-nucleophilic, sterically hindered base is often preferred to deprotonate the incoming nucleophile without competing in the S_N2 reaction. However, if the hydroxyl group on the pyridine ring is also intended to react, a stronger base may be employed to deprotonate both sites.

The 3-Hydroxyl Group: A Versatile Nucleophile

The phenolic hydroxyl group at the 3-position can act as a nucleophile. It can be O-alkylated, O-acylated, or used in ether synthesis reactions (e.g., Williamson ether synthesis). Its nucleophilicity is tempered by the electron-withdrawing effect of the pyridine ring, but it can be readily enhanced by deprotonation with a suitable base to form the corresponding phenoxide.

The Pyridine Ring

In its hydrobromide salt form, the pyridine nitrogen is protonated. This protonation significantly deactivates the ring towards electrophilic aromatic substitution. In the presence of a base, the free pyridine is regenerated, which can then participate in reactions characteristic of pyridine, although its reactivity is heavily influenced by the two substituents. The pyridine nitrogen itself can also act as a nucleophile or a ligand for metal catalysts.

Synthesis and Purification

While commercially available, understanding the synthesis of 2-Bromomethyl-3-hydroxypyridine hydrobromide provides insight into potential impurities and handling considerations.

Representative Synthetic Pathway

A common and effective method for preparing bromomethyl-substituted heterocycles is the reaction of the corresponding hydroxymethyl precursor with hydrobromic acid. This approach is advantageous as it often proceeds with high yield and selectivity. A plausible route starts from 2-(acetoxymethyl)-3-acetoxypyridine.[3] A more direct method, analogous to known procedures, would involve the direct bromination of 2-(hydroxymethyl)pyridin-3-ol.[4]

Caption: Conceptual workflow for synthesis and purification.

Experimental Protocol: Synthesis via Bromination

This protocol is a representative example based on established chemical principles for converting hydroxymethylpyridines to their bromomethyl hydrobromide salts.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(hydroxymethyl)pyridin-3-ol (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr) (excess, ~5-10 eq).

-

Causality: Using excess HBr serves as both the reagent and the solvent, driving the reaction to completion and ensuring the final product precipitates as the hydrobromide salt.

-

-

Heating: Heat the reaction mixture to reflux (typically 120-130 °C) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath (0-5 °C) for 1-2 hours. The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or acetone to remove residual HBr and organic impurities.

-

Drying: Dry the isolated solid under vacuum to yield the crude 2-Bromomethyl-3-hydroxypyridine hydrobromide.

-

Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for introducing the 3-hydroxypyridine moiety, a privileged scaffold in medicinal chemistry.[5] The 3-hydroxypyridine core is present in numerous bioactive compounds, including inhibitors of phosphodiesterase 4 (PDE4) and fungicides.[6]

-

Pharmaceutical Synthesis: It serves as a starting material for creating libraries of compounds for high-throughput screening. Its defined reactive handles allow for systematic modification to explore structure-activity relationships (SAR). The parent compound, 3-hydroxypyridine, is a key intermediate in synthesizing drugs like pyridostigmine bromide.[7]

-

Agrochemicals: The pyridine scaffold is crucial in many pesticides and herbicides. This reagent can be used to synthesize novel crop protection agents.[5]

Safety, Handling, and Storage

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling 2-Bromomethyl-3-hydroxypyridine hydrobromide.

Hazard Identification

The compound is classified as a hazardous substance. The primary dangers are summarized below.

| Hazard Class | GHS Code | Description | Source |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [2] |

| Corrosive | - | Physical and health hazard | [2] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles with a face shield.[2]

-

Engineering Controls: Handle the solid exclusively within a certified chemical fume hood to avoid inhalation of dust.[2]

-

Dispensing: Use appropriate tools (spatula, weighing paper) to handle the powder. Avoid creating dust.

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

-

-

Disposal: Dispose of waste in a designated, labeled container for corrosive chemical waste, following institutional and local regulations.

Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. The hydrobromide salt form provides good stability under these conditions.

Conclusion

2-Bromomethyl-3-hydroxypyridine hydrobromide is a high-value chemical intermediate whose utility is rooted in its predictable and versatile reactivity. The electrophilic bromomethyl group provides a reliable anchor point for alkylation, while the nucleophilic hydroxyl group offers a secondary site for molecular elaboration. For researchers in drug discovery and fine chemical synthesis, this compound represents an efficient tool for accessing the medicinally relevant 3-hydroxypyridine scaffold, enabling the rapid development of novel and complex molecules. Proper understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

-

The Royal Society of Chemistry. (n.d.). Synthesis of 2,6-Bis(bromomethyl)pyridine. Retrieved from a supplementary information document. [Link]

-

Pharmaffiliates. (n.d.). The Crucial Role of 2-Bromo-3-hydroxypyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, E69, o1729. Available at: [Link]

- Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.

Sources

An In-depth Technical Guide to 2-Bromomethyl-3-hydroxypyridine hydrobromide (CAS Number: 87440-88-8)

For Researchers, Scientists, and Drug Development Professionals

Strategic Importance in Medicinal Chemistry

2-Bromomethyl-3-hydroxypyridine hydrobromide is a bifunctional heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its pyridine core is a privileged scaffold, appearing in numerous FDA-approved drugs due to its ability to engage in biologically relevant interactions.[2][3][4] The presence of a reactive bromomethyl group and a nucleophilic hydroxyl group on the same pyridine ring makes it a versatile synthon for constructing complex molecular architectures.[1] This strategic combination allows for sequential and site-selective modifications, which is a crucial advantage in the intricate process of drug design and development.[1]

The pyridine moiety itself is found in a wide array of natural products, including vitamins and alkaloids, and is a cornerstone of many synthetic pharmaceuticals.[3] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][5] The ability to functionalize the pyridine ring at specific positions, as offered by this particular hydrobromide salt, is therefore of high value to medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates.[1]

Physicochemical Properties & Structural Data

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and process development. The key properties of 2-Bromomethyl-3-hydroxypyridine hydrobromide are summarized below.

| Property | Value | Source |

| CAS Number | 87440-88-8 | [6][7][8] |

| Molecular Formula | C6H7Br2NO | [6][7][8] |

| Molecular Weight | 268.93 g/mol | [6][7][8] |

| Melting Point | 191-193 °C | [8] |

| Appearance | Not specified, likely a solid | |

| Solubility | The product is water soluble, and may spread in water systems. | [9] |

| SMILES Code | OC1=CC=CN=C1CBr.[H]Br | [7] |

Synthesis & Purification: A Mechanistic Perspective

Illustrative Synthetic Workflow

A likely synthetic pathway starts from 2-methyl-3-hydroxypyridine. The bromomethyl functionality can be introduced using a radical initiator and a brominating agent like N-bromosuccinimide (NBS). The final step would involve the addition of hydrobromic acid to form the hydrobromide salt, which often aids in purification and improves the compound's stability.

Caption: Plausible synthetic workflow for 2-Bromomethyl-3-hydroxypyridine hydrobromide.

Step-by-Step Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-hydroxypyridine in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

-

Initiation: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification (Free Base): The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified 2-Bromomethyl-3-hydroxypyridine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a stoichiometric amount of hydrobromic acid dropwise with stirring.

-

Isolation: The hydrobromide salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Causality in Protocol Design: The choice of a radical bromination with NBS is selective for the benzylic-like methyl group, leaving the pyridine ring intact. The use of a radical initiator is crucial for the homolytic cleavage of the N-Br bond in NBS. The final salt formation step is often employed to obtain a stable, crystalline solid that is easier to handle and store than the free base.

Chemical Reactivity and Synthetic Applications

The utility of 2-Bromomethyl-3-hydroxypyridine hydrobromide stems from its dual reactivity. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. The hydroxyl group, on the other hand, can act as a nucleophile or be derivatized to modulate its electronic properties or serve as a protecting group.

Key Reactions and Mechanistic Pathways

-

Nucleophilic Substitution: The bromomethyl group is highly susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the facile introduction of diverse side chains at the 2-position of the pyridine ring.

Caption: Generalized SN2 reaction at the bromomethyl group.

-

O-Alkylation/Acylation: The hydroxyl group can be alkylated or acylated to introduce further diversity or to protect it during subsequent transformations. This is typically achieved by treating the compound with an alkyl halide or an acyl chloride in the presence of a base.

-

Palladium-Catalyzed Cross-Coupling Reactions: While the bromomethyl group is the primary site of reactivity, the pyridine ring itself can participate in cross-coupling reactions, although this would likely require modification of the hydroxyl group and potentially the bromomethyl group first.

Self-Validating Protocols: In any synthetic protocol involving this reagent, it is crucial to incorporate in-process controls. For instance, monitoring the disappearance of the starting material and the appearance of the product by TLC or LC-MS provides real-time validation of the reaction's progress. Full characterization of the final product by NMR, IR, and mass spectrometry is essential to confirm its identity and purity.

Analytical Characterization

The structural elucidation and purity assessment of 2-Bromomethyl-3-hydroxypyridine hydrobromide and its derivatives rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the bromomethyl group (typically a singlet), and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule, including the pyridine ring carbons and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and methylene groups, and C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structural confirmation.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions must be observed when handling 2-Bromomethyl-3-hydroxypyridine hydrobromide.

-

Hazard Identification: This compound is likely to be an irritant to the skin, eyes, and respiratory tract. It may also be harmful if swallowed or absorbed through the skin.[9][10] A thorough review of the Safety Data Sheet (SDS) is mandatory before handling.[9][10][11][12][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][12][13] Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9][11][13]

-

Handling: Avoid creating dust.[12] Use spark-proof tools and ensure proper grounding to prevent static discharge.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11][13] It may be necessary to store it under an inert atmosphere to prevent degradation.[7]

Applications in Drug Discovery and Development

The true value of 2-Bromomethyl-3-hydroxypyridine hydrobromide is realized in its application as a key intermediate in the synthesis of novel therapeutic agents. The pyridine scaffold is a common feature in drugs targeting a wide range of diseases.[2][3][4]

Case Study Example (Hypothetical): Synthesis of a Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The 3-hydroxypyridine moiety can form crucial hydrogen bonds with the hinge region of the kinase domain. The bromomethyl group can be used to append a side chain that occupies a hydrophobic pocket, thereby enhancing the inhibitor's potency and selectivity.

The synthesis would involve the reaction of 2-Bromomethyl-3-hydroxypyridine hydrobromide with a suitable nucleophile to install the desired side chain. Subsequent modifications to the hydroxyl group or the pyridine ring could be performed to optimize the compound's drug-like properties.

Conclusion

2-Bromomethyl-3-hydroxypyridine hydrobromide is a high-value, versatile building block for medicinal chemists. Its well-defined reactivity and the strategic placement of its functional groups provide a reliable platform for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the quest for new and improved therapeutics.

References

- Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. European Journal of Medicinal Chemistry Reports, 2024.

- Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 2022.

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals, 2021.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC, 2020.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC, 2023.

- 2-BROMOMETHYL-3-HYDROXYPYRIDINE HYDROBROMIDE CAS Inform

- SAFETY DATA SHEET for 4-Bromopyridine Hydrobromide. TCI Chemicals, 2025.

- SAFETY DATA SHEET for 2-Bromo-6-(bromomethyl)pyridine. Sigma-Aldrich, 2023.

- 2-(Bromomethyl)pyridin-3-ol hydrobromide. BLD Pharm.

- SAFETY D

- SAFETY DATA SHEET for 2-Bromo-3-hydroxypyridine. Fisher Scientific.

- Safety D

- SAFETY DATA SHEET for 2-Bromomethyl-3-hydroxypyridine hydrobromide. Thermo Fisher Scientific, 2025.

- CAS 87440-88-8. Sigma-Aldrich.

- 2-BROMOMETHYL-3-HYDROXYPYRIDINE HYDROBROMIDE Formula. ECHEMI.

- The Crucial Role of 2-Bromo-3-hydroxypyridine in Modern Pharmaceutical Synthesis. Article.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review [ouci.dntb.gov.ua]

- 6. 2-BROMOMETHYL-3-HYDROXYPYRIDINE HYDROBROMIDE CAS#: 87440-88-8 [amp.chemicalbook.com]

- 7. 87440-88-8|2-(Bromomethyl)pyridin-3-ol hydrobromide|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-Bromomethyl-3-hydroxypyridine Hydrobromide

Abstract

This technical guide provides a comprehensive examination of 2-Bromomethyl-3-hydroxypyridine hydrobromide (CAS No: 87440-88-8), a pivotal heterocyclic intermediate in pharmaceutical and agrochemical synthesis. The document delineates its core molecular structure, including the nuanced effects of hydrobromide salt formation on its physicochemical properties and spectral characteristics. We offer an expert-driven analysis of the analytical techniques required for unambiguous structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of Functionalized Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, significantly influencing a drug's solubility and pharmacokinetic profile. The strategic functionalization of the pyridine ring with reactive groups is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space to optimize biological activity.

2-Bromomethyl-3-hydroxypyridine hydrobromide emerges as a particularly valuable intermediate in this context.[1] Its structure incorporates three critical features:

-

A 3-hydroxy group , which can act as a hydrogen bond donor/acceptor or be further functionalized.

-

A highly reactive 2-bromomethyl group , an excellent electrophilic site for nucleophilic substitution reactions, enabling the facile introduction of diverse molecular fragments.

-

The hydrobromide salt form, which enhances stability and solubility in polar solvents, simplifying handling and reaction setup.

This combination makes it a versatile precursor for constructing complex molecules and chemical libraries for screening against various biological targets.[2] Pyridine derivatives find broad applications, from pharmaceuticals and agrochemicals to specialty dyes.[2][3][4][5] This guide will dissect the molecule's structure from first principles and detail the analytical methodologies required for its definitive characterization.

Molecular Structure and Physicochemical Properties

Core Structure and Nomenclature

The compound exists as an ionic salt. The pyridine nitrogen, being basic, is protonated by hydrobromic acid. This results in a pyridinium cation with a bromide anion (Br⁻) as the counterion.

-

Systematic Name: 2-(Bromomethyl)pyridin-3-ol hydrobromide

-

CAS Number: 87440-88-8[1]

-

Molecular Formula: C₆H₇Br₂NO[1]

-

Molecular Weight: 268.93 g/mol [1]

The protonation at the ring nitrogen significantly impacts the molecule's electronic distribution, increasing the electrophilicity of the ring carbons and influencing the chemical shifts observed in NMR spectroscopy.

Caption: Molecular structure of 2-Bromomethyl-3-hydroxypyridine Hydrobromide.

Physicochemical Data Summary

The physical properties of the compound are consistent with a stable, solid organic salt. This data is critical for determining appropriate storage conditions, selecting solvents for reactions, and planning purification procedures.

| Property | Value | Source |

| Appearance | White Solid | [6] |

| Melting Point | 191-193 °C | [1] |

| Boiling Point | 356.2 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Soluble in water | [6] |

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is a non-negotiable step in synthesis. A multi-technique approach is essential, as each method provides complementary pieces of the structural puzzle. The combination of NMR, MS, and IR provides a self-validating system for identity and purity confirmation.

Caption: Workflow for the comprehensive structural elucidation of the target molecule.

¹H NMR Spectroscopy

Causality: ¹H NMR is the most powerful tool for revealing the proton framework of a molecule. For this compound, it allows us to confirm the substitution pattern on the pyridine ring and verify the presence of the bromomethyl group. The choice of a deuterated polar solvent like DMSO-d₆ is necessary due to the compound's salt nature and allows for the observation of exchangeable protons (OH and NH).

Predicted ¹H NMR Spectrum (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 13.0 | Broad Singlet | 1H | -OH | The phenolic proton is acidic and often appears as a broad signal. |

| ~8.5 - 9.5 | Broad Singlet | 1H | N⁺-H | The pyridinium proton is highly deshielded and exchanges with water, leading to broadening. |

| ~8.0 - 8.2 | Doublet | 1H | H6 (Aromatic) | Adjacent to the electron-withdrawing N⁺ center, making it the most deshielded aromatic proton. |

| ~7.4 - 7.6 | Doublet | 1H | H4 (Aromatic) | Less deshielded than H6. |

| ~7.2 - 7.4 | Triplet/dd | 1H | H5 (Aromatic) | Coupled to both H4 and H6. |

| ~4.7 - 4.9 | Singlet | 2H | -CH₂Br | Methylene protons adjacent to an aromatic ring and an electron-withdrawing bromine atom. |

Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Bromomethyl-3-hydroxypyridine hydrobromide and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) instrument. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Calibrate the spectrum using the residual solvent peak of DMSO (δ ≈ 2.50 ppm). Integrate all peaks and assign them according to the predicted structure.

Mass Spectrometry (MS)

Causality: Mass spectrometry directly measures the mass-to-charge ratio (m/z), providing definitive proof of the molecule's elemental composition and molecular weight. Electrospray Ionization (ESI) is the preferred method for ionic compounds as it gently transfers the pre-formed ion from solution to the gas phase. A key diagnostic feature will be the isotopic pattern of bromine.

Expected ESI-MS Data (Positive Ion Mode):

The primary species observed will be the cation [C₆H₇BrNO]⁺.

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the molecular ion peak will appear as a characteristic doublet (the "M+" and "M+2" peaks) of nearly equal intensity, separated by 2 m/z units.

-

Expected m/z:

-

For the ⁷⁹Br isotope: 187.97 m/z

-

For the ⁸¹Br isotope: 189.97 m/z

-

Caption: Plausible fragmentation pathways in ESI-MS/MS analysis.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal of the parent ion.

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

Analysis: Identify the molecular ion cluster at m/z 188/190 and confirm that the peak spacing and intensity ratio match the theoretical pattern for a single bromine atom.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, it serves to confirm the presence of the hydroxyl (O-H) and pyridinium (N⁺-H) groups, which exhibit characteristic broad absorption bands.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond | Description |

| 3400 - 3200 (broad) | O-H | Hydroxyl group stretching |

| 3200 - 2800 (broad) | N⁺-H | Pyridinium N-H stretching |

| ~1600, ~1470 | C=C, C=N | Aromatic ring stretching vibrations |

| ~1200 | C-O | Phenolic C-O stretching |

| 700 - 600 | C-Br | C-Br stretching vibration |

Safety, Handling, and Storage

Expertise: Understanding the chemical reactivity implies understanding its hazards. As a reactive alkyl bromide and an acidic salt, 2-Bromomethyl-3-hydroxypyridine hydrobromide is corrosive and requires careful handling to prevent chemical burns and respiratory irritation.

GHS Hazard Information:

| Pictogram | GHS Classification | Hazard Statement |

| corrosive | Skin Corrosion/Irritation | H314 - Causes severe skin burns and eye damage[6] |

Mandatory Handling and Storage Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[6]

-

Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of dust.[6]

-

Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a designated corrosives area away from incompatible materials such as strong oxidizing agents.[6][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

2-Bromomethyl-3-hydroxypyridine hydrobromide is a high-value synthetic intermediate whose utility is directly derived from its molecular structure. The presence of orthogonal reactive sites—the hydroxyl and bromomethyl groups—coupled with the stability and solubility imparted by the hydrobromide salt form, makes it an ideal starting point for diverse synthetic campaigns. A thorough understanding of its structure, confirmed through a rigorous combination of NMR, MS, and IR spectroscopy, is the foundation of its effective and safe use. The protocols and expert analysis provided in this guide equip researchers with the necessary framework to confidently identify, handle, and employ this versatile molecule in the pursuit of novel chemical entities.

References

- Process for the production of 2-amino-3-hydroxypyridine derivatives.

- 2-bromo-3-methoxypyridine preparation method.

- 2-Amino-5-bromo-3-hydroxypyridine.

- 2-Bromo-3-hydroxypyridine(6602-32-0) 1H NMR spectrum. ChemicalBook.

- The Crucial Role of 2-Bromo-3-hydroxypyridine in Modern Pharmaceutical Synthesis. Medium.

- SAFETY DATA SHEET - 2-Bromomethyl-3-hydroxypyridine hydrobromide. Thermo Fisher Scientific.

- 3-(4-Fluorophenyl)propionic acid. Sigma-Aldrich.

- 2-(Bromomethyl)pyridine hydrobromide.

- Preparation method of 2-methyl-3-bromopyridine.

- 2-BROMOMETHYL-3-HYDROXYPYRIDINE HYDROBROMIDE Formula. ECHEMI.

- 3-Hydroxypyridine: A Versatile Intermedi

- SAFETY DATA SHEET - 3-(Bromomethyl)pyridine hydrobromide. Fisher Scientific.

- SAFETY DATA SHEET - 3-(Bromomethyl)pyridine hydrobromide. Sigma-Aldrich.

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]

- 4. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 5. chempoint.com [chempoint.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromomethyl-3-hydroxypyridine Hydrobromide: A Versatile Synthetic Intermediate in Medicinal Chemistry

This guide provides a detailed exploration of 2-Bromomethyl-3-hydroxypyridine hydrobromide, focusing on its role as a pivotal intermediate in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications. While direct data on a specific biological "mechanism of action" for this compound is not prevalent in the public domain, its significance lies in its versatile reactivity, which enables the generation of diverse compound libraries for drug discovery. This document will elucidate its chemical properties, primary reaction mechanisms, and its application in constructing potentially bioactive molecules.

Introduction: The Strategic Importance of Pyridine Scaffolds

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals, natural products, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The strategic functionalization of the pyridine core is therefore a cornerstone of modern drug development. 2-Bromomethyl-3-hydroxypyridine hydrobromide emerges as a highly valuable building block in this context. Its bifunctional nature, featuring a reactive bromomethyl group and a modifiable hydroxyl group, offers chemists a powerful tool for elaborating the pyridine core into novel chemical entities with therapeutic potential.

This guide will delve into the synthetic utility of this reagent, providing insights into the causality behind its common transformations and offering a framework for its application in research and development.

Physicochemical Properties and Structural Attributes

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₇Br₂NO | [1] |

| Molecular Weight | 268.93 g/mol | [1] |

| Appearance | White to pale cream crystals or powder | [2] |

| Melting Point | 191-193°C | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| CAS Number | 87440-88-8 | [1] |

The hydrobromide salt form enhances the stability and handling of the compound compared to the free base. The key to its synthetic utility lies in the differential reactivity of its functional groups, which will be explored in the following sections.

Core Reactivity and Synthetic Transformations

The synthetic versatility of 2-Bromomethyl-3-hydroxypyridine hydrobromide stems from the orthogonal reactivity of its primary functional groups: the electrophilic bromomethyl group at the 2-position and the nucleophilic/modifiable hydroxyl group at the 3-position.

The bromomethyl group is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic attack. This functionality is predominantly used for the alkylation of a wide range of nucleophiles.

-

N-Alkylation: Amines, anilines, and other nitrogen-containing heterocycles can be readily alkylated to introduce the pyridyl-methyl motif. This is a common strategy for generating ligands for metal complexes or for building more complex molecular scaffolds.

-

O-Alkylation: Alcohols and phenols can be converted to their corresponding ethers, linking the pyridine core to other aromatic or aliphatic systems.

-

S-Alkylation: Thiols are excellent nucleophiles for displacing the bromide, forming thioethers. This reaction is crucial for synthesizing compounds targeting cysteine residues in proteins or for creating sulfur-containing linkers.

-

C-Alkylation: Carbanions, such as those derived from malonates or other active methylene compounds, can be alkylated, enabling carbon-carbon bond formation and the extension of the carbon skeleton.

The choice of base and solvent is critical in these reactions to deprotonate the nucleophile without promoting side reactions, such as elimination or reaction with the hydroxyl group on the pyridine ring.

The phenolic hydroxyl group offers a secondary site for modification, which can be exploited before or after reactions at the bromomethyl position.

-

O-Alkylation/Acylation: The hydroxyl group can be alkylated to form ethers or acylated to form esters, which can alter the compound's solubility, lipophilicity, and metabolic stability.

-

Conversion to Other Functional Groups: The hydroxyl group can be converted into a better leaving group (e.g., a triflate), enabling subsequent nucleophilic aromatic substitution reactions at the 3-position.

The following diagram illustrates the dual reactivity of 2-Bromomethyl-3-hydroxypyridine hydrobromide, showcasing its potential for creating a diverse library of compounds from a single starting material.

Caption: Dual reactivity of 2-Bromomethyl-3-hydroxypyridine.

Application in the Synthesis of Bioactive Molecules

While this specific molecule is an intermediate, its core structure is related to compounds with known biological activity. For instance, 3-hydroxypyridine derivatives are precursors to cholinergic drugs and have been explored in the development of anticancer agents[3]. The bromomethyl functionality allows for the introduction of this valuable pharmacophore into larger, more complex molecules.

The following workflow outlines a general approach for utilizing 2-Bromomethyl-3-hydroxypyridine hydrobromide in a drug discovery program.

Caption: Workflow for library synthesis and screening.

This parallel synthesis approach enables the rapid generation of hundreds or thousands of distinct compounds, which can then be screened against biological targets of interest to identify "hits" for further development.

Experimental Protocol: Representative N-Alkylation

The following protocol is a representative example of how a researcher might perform an N-alkylation using a bromomethylpyridine derivative. This protocol is adapted from general procedures and should be optimized for specific substrates.

Objective: To synthesize 2-((benzylamino)methyl)pyridin-3-ol.

Materials:

-

2-Bromomethyl-3-hydroxypyridine hydrobromide (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (CH₃CN) (0.1 M solution)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Bromomethyl-3-hydroxypyridine hydrobromide and potassium carbonate.

-

Add acetonitrile to the flask to the desired concentration.

-

Add benzylamine to the suspension dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality and Trustworthiness:

-

Choice of Base (K₂CO₃): A mild inorganic base is used to neutralize the hydrobromide salt and deprotonate the amine nucleophile without causing decomposition of the starting material or product.

-

Choice of Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint, preventing the formation of side products from prolonged reaction times.

-

Purification and Characterization: These final steps are non-negotiable for ensuring the integrity of the synthesized compound, which is essential for reliable biological testing.

Conclusion and Future Perspectives

2-Bromomethyl-3-hydroxypyridine hydrobromide is a classic example of a "building block" molecule that, while not possessing a known therapeutic mechanism of action itself, is of immense value to the medicinal chemistry community. Its well-defined and predictable reactivity allows for the systematic and efficient synthesis of novel pyridine derivatives. As the demand for new therapeutics continues to grow, the strategic use of such versatile intermediates will remain a critical component of the drug discovery engine, enabling the exploration of vast chemical spaces in the quest for the next generation of medicines.

References

Sources

2-Bromomethyl-3-hydroxypyridine hydrobromide spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of 2-Bromomethyl-3-hydroxypyridine hydrobromide

Introduction

2-Bromomethyl-3-hydroxypyridine hydrobromide is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyridine, it serves as a versatile synthetic building block for constructing more complex molecules with potential therapeutic applications, leveraging the reactivity of its bromomethyl group for nucleophilic substitution reactions.[1] Understanding its structural and electronic properties is paramount for its effective utilization, and spectroscopic analysis provides the most direct route to this characterization.

This guide offers a comprehensive analysis of the expected spectral data for 2-Bromomethyl-3-hydroxypyridine hydrobromide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in public databases, this document provides expert-predicted data based on the analysis of structurally analogous compounds and fundamental spectroscopic principles.[2][3][4] This approach ensures a robust and scientifically grounded interpretation, designed to guide researchers in identifying and characterizing this molecule.

Molecular Structure and Spectroscopic Implications

The structure of 2-Bromomethyl-3-hydroxypyridine hydrobromide combines several key features that dictate its spectroscopic signature:

-

A Substituted Pyridine Ring: The aromatic system gives rise to characteristic signals in both NMR and IR spectroscopy.

-

A Hydroxyl Group (-OH): This group is responsible for a distinct, often broad, signal in ¹H NMR and IR spectra.

-

A Bromomethyl Group (-CH₂Br): This aliphatic moiety provides unique signals and is a key reactive site. Its protons and carbon will have characteristic chemical shifts.

-

Hydrobromide Salt: The presence of HBr protonates the pyridine nitrogen, significantly influencing the electronic environment of the entire molecule. This protonation leads to downfield shifts for ring protons and carbons in NMR spectra and introduces specific features in the IR spectrum.

Caption: Chemical structure and properties of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromomethyl-3-hydroxypyridine hydrobromide, both ¹H and ¹³C NMR will provide definitive structural information.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis of this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the hydrobromide salt, and its ability to form hydrogen bonds allows for the observation of the exchangeable hydroxyl (-OH) and pyridinium (N⁺-H) protons, which would likely be invisible in solvents like chloroform-d (CDCl₃).

Predicted ¹H NMR Spectrum

The protonated pyridine ring and the electron-withdrawing substituents are expected to shift the aromatic protons significantly downfield.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| Pyridinium Proton | ~12-14 | Broad Singlet | 1H | N⁺-H . The acidic proton on the nitrogen, broadened by exchange. |

| Hydroxyl Proton | ~10-11 | Broad Singlet | 1H | O-H . Shifted downfield due to hydrogen bonding and the acidic environment. Its position is concentration-dependent. |

| Aromatic Proton | ~8.0-8.2 | Doublet | 1H | H-6 . Adjacent to the protonated nitrogen, experiencing strong deshielding. Split by H-5. |

| Aromatic Proton | ~7.8-8.0 | Doublet | 1H | H-4 . Deshielded by the adjacent protonated nitrogen and ortho to the hydroxyl group. Split by H-5. |

| Aromatic Proton | ~7.4-7.6 | Triplet/dd | 1H | H-5 . Coupled to both H-4 and H-6, appearing as a triplet or doublet of doublets. |

| Methylene Protons | ~4.7-4.9 | Singlet | 2H | -CH₂Br . Adjacent to the aromatic ring and a bromine atom, resulting in a significant downfield shift for aliphatic protons. No adjacent protons lead to a singlet. |

Predicted ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum will reflect the electronic environment of each carbon atom.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment & Rationale |

| Aromatic Carbon | ~150-155 | C-3 . Attached to the electronegative oxygen atom, resulting in a strong downfield shift. |

| Aromatic Carbon | ~145-150 | C-2 . Attached to the bromomethyl group and adjacent to the protonated nitrogen. |

| Aromatic Carbon | ~140-145 | C-6 . Adjacent to the protonated nitrogen, highly deshielded. |

| Aromatic Carbon | ~130-135 | C-4 . Deshielded by the adjacent nitrogen. |

| Aromatic Carbon | ~125-130 | C-5 . Least deshielded of the ring carbons. |

| Methylene Carbon | ~30-35 | -CH₂Br . Aliphatic carbon attached to an electronegative bromine atom. |

Trustworthiness: Self-Validating Experimental Protocol

A robust protocol ensures reproducible and accurate data acquisition.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Accurately weigh 10-15 mg of 2-Bromomethyl-3-hydroxypyridine hydrobromide and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range from -2 to 16 ppm.

-

Use a relaxation delay (d1) of at least 5 seconds to ensure quantitative integration, especially for the broad signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the hydroxyl group, the aromatic ring, and the protonated nitrogen.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group & Rationale |

| 3200-2500 | O-H Stretch, N⁺-H Stretch | -OH and N⁺-H . A very broad and strong absorption band is expected in this region, characteristic of the hydroxyl group involved in hydrogen bonding and the acidic pyridinium proton.[5] |

| 3100-3000 | C-H Stretch | Aromatic C-H . Stretching vibrations of the C-H bonds on the pyridine ring. |

| 2980-2900 | C-H Stretch | Aliphatic C-H . Stretching vibrations from the -CH₂Br group. |

| 1630-1580 | C=C and C=N Stretch | Pyridine Ring . Aromatic ring stretching vibrations, typical for pyridine and its derivatives.[6] |

| 1450-1350 | O-H Bend | In-plane bend of the hydroxyl group. |

| 1250-1180 | C-O Stretch | Phenolic C-O stretch. |

| 700-600 | C-Br Stretch | Alkyl Halide C-Br . Stretching vibration of the carbon-bromine bond. |

Proposed Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Application: Place a small amount of the solid 2-Bromomethyl-3-hydroxypyridine hydrobromide powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Co-add at least 16 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Cleaning: After analysis, clean the crystal thoroughly to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is the ideal technique for this ionic compound.

Predicted Mass Spectrum (ESI - Positive Mode)

In positive ion mode ESI, the molecule is expected to be detected as its protonated free base, [M+H]⁺, where M is the neutral molecule C₆H₆BrNO. The hydrobromide salt will dissociate in solution.

-

Molecular Ion: The primary ion observed will be for the cation, C₆H₆BrNO. The calculated monoisotopic mass is 186.9684 Da. The instrument will detect this as [M+H]⁺ with an m/z of approximately 187.9762 .

-

Isotopic Pattern: A key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.9%) and ⁸¹Br (~49.1%). Therefore, the molecular ion peak will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by approximately 2 m/z units. This provides a definitive confirmation of the presence of one bromine atom in the detected ion.

Predicted Fragmentation

The molecular ion is expected to undergo fragmentation, providing further structural validation. The most likely fragmentation pathway involves the loss of the bromine radical from the methyl group or the loss of the entire bromomethyl group.

Caption: Predicted fragmentation pathway in positive mode ESI-MS.

Proposed Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings (Positive Ion Mode):

-

Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

-

Optimize the source temperature (e.g., 100-150 °C) and desolvation gas flow to ensure efficient solvent evaporation.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan by selecting the predicted molecular ion (m/z 188) as the precursor and applying collision-induced dissociation (CID) to generate and detect fragment ions.

Conclusion

This guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of 2-Bromomethyl-3-hydroxypyridine hydrobromide. By leveraging data from analogous structures and applying fundamental spectroscopic principles, we have established a clear set of expected spectral characteristics. The predicted chemical shifts, absorption frequencies, and fragmentation patterns, along with the detailed experimental protocols, offer a robust framework for any researcher, scientist, or drug development professional working with this important chemical intermediate. This comprehensive guide serves as a valuable resource for identity confirmation, quality control, and further research endeavors.

References

-

PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]

-

MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

-

Journal of Indian Research. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

-

TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

-

ChemBK. (2024). 3-Bromo-2-hydroxypyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Bromo-3-hydroxypyridine(6602-32-0) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]

- 4. Hydrobromides | Fisher Scientific [fishersci.com]

- 5. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 6. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromomethyl-3-hydroxypyridine hydrobromide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromomethyl-3-hydroxypyridine hydrobromide (CAS No. 87440-88-8), a crucial intermediate in pharmaceutical synthesis. While some fundamental properties are well-documented, a notable gap exists in the publicly available experimental data for certain characteristics. This guide synthesizes the available information, offers expert insights into the expected properties based on chemical structure, and provides detailed protocols for the experimental determination of these properties. The objective is to equip researchers with a thorough understanding of this compound, enabling its effective and safe utilization in research and development.

Introduction

2-Bromomethyl-3-hydroxypyridine hydrobromide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a reactive bromomethyl group and a hydroxyl-substituted pyridine ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. A comprehensive understanding of its physical properties is paramount for its efficient use in synthetic protocols, ensuring reproducibility, and for the development of robust analytical methods.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical behavior.

Figure 1: Chemical structure of 2-Bromomethyl-3-hydroxypyridine hydrobromide.

The key structural features that influence its physical properties include the aromatic pyridine ring, the polar hydroxyl group, the reactive bromomethyl group, and its formulation as a hydrobromide salt.

Fundamental Physical Properties

The following table summarizes the key physical properties of 2-Bromomethyl-3-hydroxypyridine hydrobromide that have been reported in chemical databases.

| Property | Value | Source(s) |

| CAS Number | 87440-88-8 | [1] |

| Molecular Formula | C₆H₇Br₂NO | [1] |

| Molecular Weight | 268.93 g/mol | [1] |

| Appearance | White Solid | [2] |

| Melting Point | 191-193 °C | [1] |

| Boiling Point | 356.2 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 169.2 °C (Predicted) | [1] |

Expert Insight: The high melting point is characteristic of a salt, indicating strong ionic interactions in the crystal lattice. The predicted boiling and flash points suggest that the compound is not highly volatile.

Solubility Profile

As a hydrobromide salt, 2-Bromomethyl-3-hydroxypyridine hydrobromide is expected to exhibit good solubility in polar protic solvents. A Safety Data Sheet (SDS) for the compound indicates that it is water-soluble[2].

Predicted Solubility in Common Solvents:

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The hydrobromide salt form significantly increases aqueous solubility. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Highly polar aprotic solvent. |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Polar aprotic solvent. |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | Lower polarity compared to protic solvents. |

| Diethyl Ether | Insoluble | Nonpolar solvent. |

| Hexanes | Insoluble | Nonpolar solvent. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol is recommended:

Objective: To determine the solubility of 2-Bromomethyl-3-hydroxypyridine hydrobromide in various solvents at a given temperature.

Materials:

-

2-Bromomethyl-3-hydroxypyridine hydrobromide

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, DCM)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Bromomethyl-3-hydroxypyridine hydrobromide to a known volume of each solvent in separate vials.

-

Seal the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility in units of mg/mL or mol/L.

-

Figure 2: Workflow for the experimental determination of solubility.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the bromomethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. The methylene protons will likely appear as a singlet. The hydroxyl proton signal may be broad and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, nitrogen, and oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A broad band in the region of 2500-3000 cm⁻¹ is expected due to the protonated pyridine nitrogen of the hydrobromide salt.

-